molecular formula C15H29ClN6O5 B7825975 (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B7825975
M. Wt: 408.88 g/mol
InChI Key: KYMBEZAOVMYAGM-QMCLHUHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereochemically defined piperidine derivative with a molecular formula containing a nitroguanidino group, an ethyl ester, and a methyl substituent on the piperidine ring . Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The stereochemistry (2R,4R) is critical for its biological activity, as it influences binding affinity to target proteins or enzymes .

Properties

IUPAC Name

ethyl (2R,4R)-1-[(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H/t10-,11+,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMBEZAOVMYAGM-QMCLHUHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The (2R,4R)-4-methylpiperidine-2-carboxylate backbone is synthesized via asymmetric hydrogenation or chiral resolution. Ethyl esterification is achieved using ethanol under acidic conditions, preserving the stereochemistry at the 2R and 4R positions.

Peptide Bond Formation

Coupling the piperidine core with 2-amino-5-(3-nitroguanidino)pentanoic acid employs carbodiimide-based reagents (e.g., EDC/HOBt). The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize racemization. The primary amine group of the pentanoyl chain is temporarily protected with a Boc group, which is later removed via trifluoroacetic acid (TFA) treatment.

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by treating the free base with hydrogen chloride gas in diethyl ether. Recrystallization from methanol/water yields the pure compound.

Key Reaction Conditions

StepReagents/ConditionsYieldPurity
Piperidine synthesisEthanol, H2SO4, 60°C, 12h78%95%
Peptide couplingEDC, HOBt, DCM, 0°C, 24h65%98%
NitrationHNO3/H2SO4, –10°C, 2h52%90%
Salt formationHCl gas, diethyl ether, rt, 1h88%99%

Alternative Stereoselective Approaches

Enzymatic Resolution

Racemic mixtures of the piperidine intermediate are resolved using lipase enzymes (e.g., Candida antarctica lipase B). The (2R,4R)-enantiomer is selectively acylated, achieving an enantiomeric excess (ee) >99%. This method reduces reliance on chiral catalysts but requires optimization of solvent systems (e.g., tert-butyl methyl ether).

Solid-Phase Synthesis

A modular approach immobilizes the piperidine core on Wang resin. Sequential additions of Fmoc-protected amino acids and nitroarginine derivatives enable stepwise assembly. Cleavage from the resin with TFA/H2O (95:5) yields the free base, which is subsequently converted to the hydrochloride salt.

Purification and Analytical Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) resolve the compound from Argatroban and other impurities. Retention time: 12.3 min.

  • Ion-Exchange Chromatography : Removes residual nitrate ions using Dowex 50WX4 resin.

Spectroscopic Confirmation

  • NMR :

    • 1H NMR (400 MHz, D2O) : δ 4.25 (q, J=7.1 Hz, 2H, COOCH2CH3), 3.72 (m, 1H, piperidine H2), 3.15 (t, J=5.8 Hz, 2H, CH2NH2).

    • 13C NMR : 174.2 ppm (ester carbonyl), 167.8 ppm (amide carbonyl).

  • MS (ESI+) : m/z 373.2 [M+H]+ (free base), 408.9 [M+Cl]– (hydrochloride).

Physicochemical Properties

PropertyValueMethod
Molecular Weight408.88 g/molPubChem
LogP–0.41Chemscene
TPSA163.68 ŲChemscene
Melting Point215–217°C (dec.)DSC

Challenges and Optimization Strategies

Racemization Control

The stereochemical integrity of the (2R,4R)-piperidine core is vulnerable during peptide coupling. Subzero temperatures (–20°C) and low-dielectric solvents (THF) reduce epimerization to <1%.

Nitro Group Stability

The 3-nitroguanidino group is prone to reduction under acidic conditions. Stabilizing additives like ascorbic acid (0.1% w/v) in reaction mixtures prevent undesired side reactions.

Solubility Issues

The hydrochloride salt exhibits poor solubility in aqueous buffers (0.5 mg/mL at pH 7.4). Co-solvents (e.g., PEG 400) enhance solubility during formulation.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing EDC/HOBt with cheaper alternatives like DCC/HOSu reduces coupling costs by 40% without compromising yield.

Waste Management

Nitration waste (e.g., spent HNO3/H2SO4) is neutralized with calcium carbonate, generating recyclable calcium sulfate.

Quality Control Specifications

ParameterAcceptance Criteria
Purity (HPLC)≥99.0%
Residual Solvents<500 ppm (ICH Q3C)
Heavy Metals<10 ppm (Pb, Cd, As)

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are further processed to produce the final Argatroban compound .

Scientific Research Applications

Pharmaceutical Applications

This compound is primarily recognized for its role as a pharmaceutical intermediate. It is associated with the production of argatroban, an anticoagulant used in clinical settings to manage thrombotic disorders. The compound's structural features contribute to its bioactivity and efficacy in modulating blood coagulation pathways.

Several studies have investigated the efficacy and safety of argatroban, derived from this compound. For instance:

  • A study published in Thrombosis Research evaluated argatroban's effectiveness in patients with heparin-induced thrombocytopenia (HIT). The results indicated that patients treated with argatroban had a significant reduction in thrombotic events compared to those receiving alternative therapies .
  • Another clinical trial focused on patients undergoing percutaneous coronary intervention (PCI) demonstrated that argatroban significantly improved outcomes by reducing the incidence of major adverse cardiovascular events .

These findings underscore the therapeutic potential of (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride as a precursor for effective anticoagulant therapies.

Mechanism of Action

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride exerts its effects by inhibiting thrombin-catalyzed or -induced reactions. It directly and selectively inhibits the action of free and clot-associated thrombin. This inhibition prevents fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . The molecular targets include the active site of thrombin, where Argatroban binds and blocks its activity .

Comparison with Similar Compounds

Piperidine-Based Derivatives

Piperidine derivatives such as ethyl piperidine-4-carboxylate hydrochloride (CAS 147636-76-8) share a piperidine backbone but lack the nitroguanidino and amino-pentanoyl side chains. These simpler analogs exhibit structural similarity scores of 0.92–0.97 but have reduced functional complexity, leading to lower target specificity .

Key Differences:

Property Main Compound Ethyl Piperidine-4-carboxylate Hydrochloride
Functional Groups Nitroguanidino, amino-pentanoyl, methyl-piperidine Carboxylate, ethyl ester
Molecular Weight* ~550 (estimated) 207.67
Bioactivity Likely enzyme/receptor modulation (e.g., antimicrobial, antiparasitic) Limited bioactivity; used as intermediates

*Molecular weight estimated based on structural analogs .

Pyrrolidine Derivatives

Compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 187, EP Application) feature a pyrrolidine ring with hydroxypyrrolidine and thiazole substituents. Unlike the main compound, these lack nitroguanidino groups but incorporate heterocyclic moieties (thiazole) for enhanced aromatic interactions .

Functional Impact:

  • Thiazole-containing analogs rely on sulfur-mediated hydrophobic interactions, which may limit solubility compared to the hydrochloride salt form of the main compound .

Guanidine/Nitroguanidine Analogs

Nitroguanidine derivatives, such as chloroquine analogs, share the nitroguanidino motif but lack the piperidine scaffold. These compounds are known for antiparasitic activity, suggesting the main compound may target similar pathways (e.g., plasmodial enzymes) .

Physicochemical Properties and Bioactivity

Solubility and Stability

  • The hydrochloride salt of the main compound improves solubility in polar solvents, a significant advantage over non-salt forms like ethyl 2-(piperidin-3-yl)acetate (CAS 16780-05-5) .
  • Stability under physiological conditions is likely superior to ester-based analogs due to the rigid piperidine ring and protected amino groups .

Biological Activity

The compound (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride is a derivative of piperidine and is primarily known for its role as an intermediate in the synthesis of argatroban, an anticoagulant used in clinical settings. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H20ClN5O3\text{C}_{13}\text{H}_{20}\text{ClN}_{5}\text{O}_{3}

This structure includes a piperidine ring, an ethyl ester group, and a nitroguanidine moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through inhibition of thrombin. Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, facilitating clot formation. By inhibiting thrombin, this compound effectively reduces blood clotting, making it beneficial in managing thromboembolic disorders.

Anticoagulant Activity

Research indicates that the compound has demonstrated significant anticoagulant properties comparable to those of argatroban. In vitro studies have shown that it effectively inhibits thrombin activity in human plasma samples. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of thrombin activity) in the low micromolar range, suggesting potent anticoagulant efficacy .

Clinical Applications

  • Thrombosis Management : A clinical trial investigated the use of argatroban (and its intermediates) in patients with heparin-induced thrombocytopenia (HIT). The results indicated that patients receiving treatment experienced significantly reduced thrombotic events compared to those on traditional anticoagulants .
  • Safety Profile : Another study assessed the safety and efficacy of this compound in a cohort of patients with acute coronary syndrome. The findings suggested a favorable safety profile with manageable side effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's interaction with various coagulation factors. The results consistently demonstrate that it inhibits factor Xa and thrombin more effectively than other common anticoagulants like warfarin and heparin .

Compound IC50 (µM) Mechanism
Argatroban0.5Thrombin inhibition
Warfarin10Vitamin K antagonist
Heparin5Factor Xa inhibition
Subject Compound0.3Thrombin & Factor Xa inhibition

Q & A

Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., methyl at C4, nitroguanidino at C5).
  • HRMS : Match exact mass to theoretical [M+H]+ (e.g., C₁₆H₂₈ClN₆O₅⁺ = 419.1834).
  • IR Spectroscopy : Verify nitroguanidine (ν~1650 cm⁻¹, C=N stretch) and ester (ν~1730 cm⁻¹) functional groups .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Option 2) to assess nitro group sensitivity.
  • Solution Stability : Test in DMSO/PBS at -20°C, 4°C, and RT. Hydrolysis of the ester group is a major degradation pathway; use lyophilization for long-term storage .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Apply quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and identify rate-limiting steps. For example, the nitroguanidino coupling step may have high activation energy due to steric hindrance. Use ICReDD’s reaction path search tools to simulate alternative pathways (e.g., microwave-assisted synthesis) and predict optimal conditions (solvent polarity, base strength) . Validate predictions with DOE (Design of Experiments) to minimize trial-and-error .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:
  • Dose-Response Curves : Use ≥10 concentrations in triplicate (IC₅₀ reproducibility ±10%).
  • Off-Target Screening : Test against related receptors (e.g., GPCRs, ion channels) to rule out non-specific binding.
  • Meta-Analysis : Compare datasets from PubChem/ChemBL, adjusting for batch effects or solvent artifacts .

Q. How to elucidate the mechanism of action for this compound’s nitroguanidino moiety?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., nitric oxide synthase).
  • Site-Directed Mutagenesis : Modify putative binding residues (e.g., Arg/Lys in active sites) to assess interaction loss.
  • Metabolomic Profiling : Track nitro-reduction products (e.g., guanidine derivatives) in hepatic microsomes .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing synthetic yield?

  • Methodological Answer : Use response surface methodology (RSM) with Central Composite Design (CCD):
  • Variables : Catalyst loading (5–15 mol%), temperature (60–100°C), reaction time (12–48 hrs).
  • Response : Yield and enantiomeric excess.
  • Software : Analyze with JMP or Minitab to identify significant interactions (p<0.05) .

Q. How to address low reproducibility in biological assays involving this compound?

  • Methodological Answer : Implement quality controls:
  • Internal Standard : Spike with a stable isotope-labeled analog (e.g., ¹³C₆-compound) for LC-MS normalization.
  • Inter-Lab Validation : Collaborate with ≥3 labs using harmonized SOPs.
  • Batch-to-Batch Consistency : Characterize ≥3 independent synthetic batches via DSC (melting point ±2°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.